molecular formula C12H18O B14129620 1-Ethenyl-1-ethylspiro[3.4]octan-2-one CAS No. 89237-43-4

1-Ethenyl-1-ethylspiro[3.4]octan-2-one

Cat. No.: B14129620
CAS No.: 89237-43-4
M. Wt: 178.27 g/mol
InChI Key: QONXITJVBVCKEM-UHFFFAOYSA-N
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Description

1-Ethenyl-1-ethylspiro[34]octan-2-one is an organic compound with the molecular formula C12H18O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-1-ethylspiro[3.4]octan-2-one can be achieved through various synthetic routes. One common method involves the use of a fac-Ir(ppy)3-catalyzed intermolecular dearomative cyclization of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes. This reaction proceeds via a 5-exo-dig radical cyclization under visible light, yielding substituted spirolactones in varying yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-1-ethylspiro[3.4]octan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Ethenyl-1-ethylspiro[3.4]octan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex spiro compounds.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biological activity and interactions with biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethenyl-1-ethylspiro[3.4]octan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethenyl-1-ethylspiro[3.4]octan-2-one is unique due to its specific structural features, such as the presence of both ethenyl and ethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

89237-43-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-ethenyl-3-ethylspiro[3.4]octan-2-one

InChI

InChI=1S/C12H18O/c1-3-12(4-2)10(13)9-11(12)7-5-6-8-11/h3H,1,4-9H2,2H3

InChI Key

QONXITJVBVCKEM-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)CC12CCCC2)C=C

Origin of Product

United States

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